molecular formula C15H20F2N2O B248185 N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Katalognummer B248185
Molekulargewicht: 282.33 g/mol
InChI-Schlüssel: AXYPRFALLUJQDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as DFP-10825, is a novel compound that has been recently developed for scientific research purposes. This molecule has gained significant attention due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Wirkmechanismus

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide acts as a competitive inhibitor of VMAT2 by binding to its active site and preventing the uptake of monoamines into synaptic vesicles. This leads to a decrease in the release of monoamines from presynaptic neurons, resulting in a reduction of neurotransmitter signaling. This mechanism of action has been confirmed through various in vitro and in vivo studies.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been found to have significant effects on the levels of dopamine, norepinephrine, and serotonin in the brain. It has been shown to decrease the levels of these neurotransmitters in a dose-dependent manner. This reduction in neurotransmitter levels has been linked to the therapeutic effects of N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide in various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for VMAT2, which allows for precise and specific inhibition of monoamine uptake. However, its limitations include its poor solubility and stability, which can affect its bioavailability and make it difficult to work with in certain experimental setups.

Zukünftige Richtungen

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has significant potential for future research in various fields. Some of the possible future directions include:
1. Development of more stable and soluble analogs of N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide for improved bioavailability and ease of use in lab experiments.
2. Investigation of the therapeutic potential of N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide in various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
3. Study of the effects of N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide on other monoamine transporters and their potential applications in pharmacology and medicinal chemistry.
4. Exploration of the role of VMAT2 in various physiological processes such as stress response and reward signaling.
Conclusion:
N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide is a novel compound that has significant potential for scientific research in various fields, especially neuroscience. Its potent and selective inhibition of VMAT2 makes it a valuable tool for studying the role of monoamine transporters in various neurological disorders. Further research is needed to explore its therapeutic potential and possible applications in pharmacology and medicinal chemistry.

Synthesemethoden

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-methylpiperidin-1-amine followed by the addition of propanoyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of pure N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been primarily used for scientific research purposes, especially in the field of neuroscience. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake and storage of monoamines such as dopamine, norepinephrine, and serotonin in synaptic vesicles. N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been used to study the role of VMAT2 in various neurological disorders such as Parkinson's disease, schizophrenia, and depression.

Eigenschaften

Produktname

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Molekularformel

C15H20F2N2O

Molekulargewicht

282.33 g/mol

IUPAC-Name

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H20F2N2O/c1-11-4-7-19(8-5-11)9-6-15(20)18-12-2-3-13(16)14(17)10-12/h2-3,10-11H,4-9H2,1H3,(H,18,20)

InChI-Schlüssel

AXYPRFALLUJQDM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Kanonische SMILES

CC1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Löslichkeit

42.3 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.